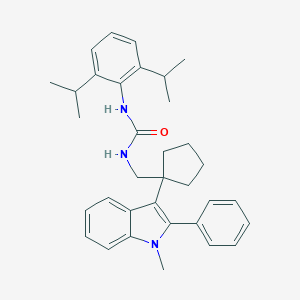
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-
Description
N-Phenethylbenzamide, also known as N-(2-phenylethyl)benzamide, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry and its role as an intermediate in organic synthesis.
Properties
CAS No. |
145131-60-8 |
|---|---|
Molecular Formula |
C34H41N3O |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methyl-2-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C34H41N3O/c1-23(2)26-17-13-18-27(24(3)4)31(26)36-33(38)35-22-34(20-11-12-21-34)30-28-16-9-10-19-29(28)37(5)32(30)25-14-7-6-8-15-25/h6-10,13-19,23-24H,11-12,20-22H2,1-5H3,(H2,35,36,38) |
InChI Key |
RFTJJOFLQLBRSX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |
Other CAS No. |
145131-60-8 |
Synonyms |
3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methyl-2-phenyl-indol-3-yl)cyclop entyl]methyl]urea |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenethylbenzamide can be synthesized through the reaction of benzoyl chloride with phenethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
C6H5COCl+C6H5CH2CH2NH2→C6H5CONHCH2CH2C6H5+HCl
Industrial Production Methods: In industrial settings, the synthesis of N-Phenethylbenzamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: N-Phenethylbenzamide can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of benzamide derivatives with oxidized side chains.
Reduction: The compound can be reduced to form N-phenethylbenzylamine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: N-Phenethylbenzamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Benzamide derivatives with oxidized phenethyl groups.
Reduction: N-Phenethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenethylbenzamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity . The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators .
Comparison with Similar Compounds
- N-Benzylbenzamide
- N-Benzyloxybenzamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


